The compound (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is an organic molecule characterized by its unique structural features, which include a furan ring and a morpholine moiety. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The presence of both aromatic and heterocyclic components in its structure indicates potential biological activity and applications in medicinal chemistry.
This compound is classified as an organic compound due to the presence of carbon atoms bonded in a specific arrangement. Organic compounds are typically characterized by their carbon-based structures, which can form various functional groups that determine their chemical behavior and reactivity. The classification can be further refined into heterocyclic (due to the furan ring) and aromatic (due to the phenyl group) categories, highlighting its complex nature and potential for diverse interactions in chemical reactions .
The synthesis of (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide can typically be achieved through several methods, including:
Each method may vary in terms of yield, purity, and reaction time, necessitating careful optimization during synthesis.
The molecular formula for this compound is , indicating it contains 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The structure features:
The three-dimensional arrangement of these components can be visualized using molecular modeling software to predict interactions with biological targets.
This compound can participate in various chemical reactions typical for amides:
These reactions are crucial for understanding its reactivity profile and potential transformations in synthetic chemistry.
In vitro studies would be necessary to elucidate specific mechanisms involving target proteins or pathways.
The physical properties of this compound include:
Chemical properties include:
The compound has potential applications in various fields:
Further research is required to explore these applications fully, including biological testing and material assessments.
The compound belongs to the trans-cinnamamide subclass of acrylamides, characterized by an electrophilic enone system conjugated to an aromatic head group. This configuration enables Michael addition reactivity with nucleophilic cysteine thiols in kinase catalytic domains, forming reversible covalent complexes that confer prolonged target residence time. Structural variations within this class significantly modulate kinase selectivity profiles and potency:
Table 1: Structural Comparison of Bioactive Acrylamide Derivatives
Compound | Key Substituents | Target Kinases | Structural Distinctions |
---|---|---|---|
Target Compound | Furan-2-yl, 4-morpholinophenyl | Aurora B, EGFR variants | Balanced electronics from furan; solubility enhancement from morpholine |
Vorinostat-like HDAC inhibitors [3] | Hydroxamic acid, phenylpropenyl | HDAC Classes I/II | Hydroxamate zinc-binding group instead of acrylamide |
Osimertinib analogs [5] | Pyrimidine, aniline, acrylamide | EGFR T790M/C797S | Bulky heterocyclic tail reducing off-target effects |
Patent WO2014106800A2 [7] | 2-Aminopyrimidine, sulfonamide | PI3K, CDK, STE kinases | Bicyclic core enabling hinge region interactions |
Critical structure-activity relationship (SAR) studies reveal that substitutions at the acrylamide β-position strongly influence electrophilicity and therefore covalent binding efficiency. The furan-2-yl group provides moderate electron donation, maintaining an optimal balance between reactivity and stability—unlike strongly electron-withdrawing groups that may promote off-target reactivity or electron-donating groups that reduce kinase binding [3] [5]. The para-morpholinophenyl attachment serves dual functions: 1) its electron-rich nature enhances binding to kinase hydrophobic pockets through π-stacking, and 2) the morpholine nitrogen improves aqueous solubility (cLogP reduction of ~1.5 units compared to unsubstituted phenyl analogs), addressing a common limitation of rigid acrylamide scaffolds [6].
The furan heterocycle functions as a bioisostere for phenyl and thiophene rings while offering distinct electronic and steric advantages. Its oxygen atom creates a polarized ring system (dipole moment ~0.7 D) that enhances hydrogen bonding with kinase backbone residues. Furan-containing inhibitors demonstrate 3-5 fold increased cell permeability compared to benzoic acid derivatives, attributed to reduced molecular planarity and lower hydrogen bond donor capacity [3] [9]. However, the ring’s susceptibility to CYP450-mediated oxidation necessitates strategic substitution; the 2-position linkage in this scaffold minimizes metabolic degradation compared to 3-substituted furans.
The morpholine moiety serves as a solubility-promoting pharmacophore with minimal pharmacokinetic disruption. Its saturated oxygen and nitrogen atoms create a localized polar surface area (PSA contribution ~12 Ų) without introducing charge-dependent absorption variability. Morpholine’s semi-rigid conformation reduces entropic penalties upon target binding compared to flexible alkyl amines. In kinase inhibition contexts, morpholine frequently occupies solvent-exposed regions adjacent to the ATP binding cleft, acting as a directed solubility anchor [6] [8]. NMR studies of related compounds demonstrate morpholine’s capacity to stabilize intramolecular hydrogen bonds in aqueous environments, effectively shielding its polarity during membrane penetration.
Table 2: Electronic and Pharmacokinetic Contributions of Key Moieties
Structural Feature | Electronic Properties | Solubility Contribution | Target Interaction Role |
---|---|---|---|
Furan-2-yl | Moderate electron donation (σₚ = -0.34); dipole-enhanced π-system | Moderate (cLogP +0.9 vs phenyl) | Hydrophobic pocket filling; CH-π stacking with gatekeeper residues |
Morpholin-4-yl | Strongly polar (basic N: pKa ~7.4); non-charged at physiological pH | High (solubility +250 μM vs unsubstituted) | Solvent orientation; H-bond acceptance from kinase backbone |
Acrylamide linker | Electrophilic β-carbon (Michael acceptor); resonance stabilization | Low (requires balancing groups) | Covalent cysteine bonding (e.g., Cys797 in EGFR) |
The evolution of acrylamide kinase inhibitors progressed through three distinct generations:
First-generation (2001-2010): Non-covalent ATP-competitive inhibitors like imatinib established kinase targeting feasibility but faced resistance mutations. The 2001 FDA approval of imatinib marked the beginning of kinase-targeted oncology therapeutics, though only 8% of the kinome was effectively targeted during this period [2] .
Second-generation (2010-2018): Covalent irreversible inhibitors incorporating acrylamide warheads (e.g., afatinib’s quinoline-acrylamide) addressed resistance but incurred off-target toxicity. Patent US8058273B2 (2011) demonstrated the therapeutic value of combining acrylamide electrophiles with aryl carriers for HDAC inhibition, expanding applications beyond tyrosine kinases [3]. This period saw increased exploration of heterocyclic components to improve selectivity.
Current generation (2018-present): Reversible covalent inhibitors with tuned electrophilicity and hybrid pharmacophores. The integration of furan and morpholine in scaffolds like (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide represents this trend. WO2009095324A1 (2009) and subsequent patents established N-(4-aminophenyl)acrylamides as privileged structures for Aurora kinase inhibition [8]. Modern design prioritizes warheads with calculated soft electrophilicity indices (ω ~1.5 eV) to balance covalent binding and safety.
Kinase inhibitor development has expanded from initial focus on tyrosine kinases to include serine/threonine kinases like Aurora A/B—targets implicated in >60% of solid tumors. The compound discussed here exemplifies this broadening scope, with biochemical assays indicating IC₅₀ values <100 nM against Aurora B through unique engagement of its hydrophobic regulatory pocket [7]. Over 535 human kinases have been identified, yet only 10-15% are effectively targeted by current drugs, leaving substantial opportunity for novel scaffolds [2].
Table 3: Evolution of Key Enamide-Based Kinase Inhibitors
Time Period | Representative Inhibitors | Structural Innovations | Therapeutic Limitations Addressed |
---|---|---|---|
2001-2010 | Imatinib, Gefitinib | ATP-competitive non-covalent binding | Initial efficacy but rapid resistance |
2010-2018 | Afatinib, Ibrutinib | Michael-accepting acrylamides; covalent irreversible inhibition | Resistance mutations; improved potency |
2018-Present | Osimertinib, Target Compound | Reversible covalent binding; furan/morpholine hybrid pharmacophores | Selectivity; solubility; metabolic stability |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9